![molecular formula C13H8F3NO2 B3228252 4-(4-Trifluoromethylphenyl)nicotinic acid CAS No. 1261936-06-4](/img/structure/B3228252.png)
4-(4-Trifluoromethylphenyl)nicotinic acid
Overview
Description
“4-(4-Trifluoromethylphenyl)nicotinic acid” is a trifluoromethyl-containing aromatic compound with unique biological activity . It is a member of pyridines and an aromatic carboxylic acid . It can be used as a precursor material for the preparation of other pesticides or medicines .
Synthesis Analysis
The synthesis of “this compound” involves a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block . The synthesis process is complex and requires careful handling of the reagents .Molecular Structure Analysis
The molecular formula of “this compound” is C7H4F3NO2 . The molecule crystallizes in a monoclinic structure with one molecule in the asymmetric unit . All of the carbon and nitrogen atoms are nearly co-planar .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps . The reactions are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 191.11 g/mol . The compound is a member of pyridines and an aromatic carboxylic acid .Scientific Research Applications
4-(4-Trifluoromethylphenyl)nicotinic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug target for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. In neuroscience, this compound has been used as a tool to study the function of nicotinic acetylcholine receptors in the brain. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials.
Mechanism of Action
Target of Action
4-(4-Trifluoromethylphenyl)nicotinic acid is a synthetic intermediate . It is primarily used in the preparation of other compounds, such as pyridine amides, which act as inhibitors of the HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides, which act as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel .
Mode of Action
The compounds it helps synthesize, such as pyridine amides and pyrazole-based benzamides, interact with their targets (hcv ns5b polymerase and crac channels, respectively) to exert their effects .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the compounds it is used to synthesize. For instance, pyridine amides inhibit the HCV NS5B polymerase, affecting the replication of the hepatitis C virus . Pyrazole-based benzamides, on the other hand, inhibit the CRAC channels, affecting calcium ion transport .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good absorption and distribution characteristics. The ADME properties of the compounds it helps synthesize would also play a significant role in their bioavailability.
Result of Action
The molecular and cellular effects of this compound are dependent on the compounds it is used to synthesize. Pyridine amides inhibit the HCV NS5B polymerase, preventing the replication of the hepatitis C virus . Pyrazole-based benzamides inhibit the CRAC channels, affecting calcium ion transport and potentially influencing a variety of cellular processes .
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-Trifluoromethylphenyl)nicotinic acid is its high potency and selectivity for nicotinic acetylcholine receptors. This makes it a valuable tool for studying the function of these receptors in vitro and in vivo. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 4-(4-Trifluoromethylphenyl)nicotinic acid. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor antagonists based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. Additionally, this compound could be used as a building block for the synthesis of novel materials and polymers with unique properties.
Safety and Hazards
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-8(2-4-9)10-5-6-17-7-11(10)12(18)19/h1-7H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTBQPGYWYCBIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692679 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-06-4 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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